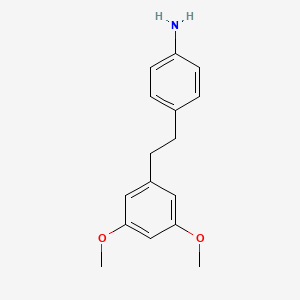

4-(3,5-Dimethoxyphenethyl)benzenamine

Description

Properties

Molecular Formula |

C16H19NO2 |

|---|---|

Molecular Weight |

257.33 g/mol |

IUPAC Name |

4-[2-(3,5-dimethoxyphenyl)ethyl]aniline |

InChI |

InChI=1S/C16H19NO2/c1-18-15-9-13(10-16(11-15)19-2)4-3-12-5-7-14(17)8-6-12/h5-11H,3-4,17H2,1-2H3 |

InChI Key |

LIBKKCPPEBZEHD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)CCC2=CC=C(C=C2)N)OC |

Origin of Product |

United States |

Foundational & Exploratory

4-(3,5-Dimethoxyphenethyl)benzenamine CAS number and chemical identifiers

This guide is structured as a high-level technical whitepaper for research scientists. It prioritizes the structural and synthetic context of the molecule, acknowledging its status as a specialized research intermediate rather than a commodity chemical.

Structural Class: Dihydrostilbene / Amino-bibenzyl Primary Application: Pharmacophore Scaffold (Tubulin Inhibition, AChE Hybrid Ligands)

Part 1: Chemical Identity & Structural Context[1]

Core Identifiers

This compound is a dihydrostilbene amine , structurally defined as a bibenzyl bridge connecting a 3,5-dimethoxyphenyl ring and a 4-aminophenyl ring.[1] It is the saturated (reduced) analogue of the more common stilbene derivative.

| Identifier Type | Value / Description | Notes |

| Chemical Name | 4-(3,5-Dimethoxyphenethyl)benzenamine | IUPAC / Systematic |

| Common Synonyms | 4-Amino-3',5'-dimethoxybibenzyl; 4-[2-(3,5-dimethoxyphenyl)ethyl]aniline | Research nomenclature |

| Molecular Formula | C₁₆H₁₉NO₂ | |

| Molecular Weight | 257.33 g/mol | |

| Precursor CAS | 21113-36-0 | Refers to the unsaturated stilbene analog (4-amino-3,5-dimethoxystilbene).[1] The target molecule is the hydrogenated product of this CAS. |

| PubChem CID | Not Assigned (Direct Match) | Closest analog: CID 21161010 (2,5-isomer) - Do not confuse.[1] |

| Physical State | Brown/Viscous Oil or Low-melting Solid | Depends on purity/salt form.[1] |

Structural Significance

The molecule serves as a "flexible" analog of Combretastatin A-4 (CA-4) .[1] While CA-4 contains a rigid ethenyl bridge (cis-stilbene) crucial for tubulin binding, the ethyl bridge in this molecule introduces rotational freedom.[1]

-

Ring A (Left): 3,5-dimethoxy motif (mimics the trimethoxy ring of colchicine/CA-4).

-

Linker: Ethylene bridge (-CH₂-CH₂-), conferring hydrophobicity and flexibility.

-

Ring B (Right): Aniline moiety, serving as a reactive handle for amide coupling (e.g., in PROTACs or hybrid drugs) or mimicking the B-ring of antimitotic agents.

Part 2: Synthesis & Experimental Protocols

Retrosynthetic Analysis

The most reliable route to 4-(3,5-Dimethoxyphenethyl)benzenamine is the catalytic hydrogenation of its stilbene precursor.[1] The precursor is synthesized via a Wittig or Horner-Wadsworth-Emmons (HWE) reaction.

DOT Diagram: Synthetic Pathway

Caption: Stepwise synthesis from commercially available aldehydes to the target dihydrostilbene amine.

Protocol: Catalytic Hydrogenation (Standard Procedure)

Context: This protocol describes the reduction of the stilbene double bond.[1] Note that if the starting material is the nitro-stilbene, this step will simultaneously reduce the nitro group to the amine.

Reagents:

-

Substrate: (E)-4-[2-(3,5-dimethoxyphenyl)ethenyl]aniline (CAS 21113-36-0) or its nitro-analog.

-

Catalyst: 10% Palladium on Carbon (Pd/C).

-

Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH).

-

Hydrogen Source: H₂ gas (balloon pressure or 1-3 bar).[1]

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the stilbene precursor in EtOAc (approx. 0.1 M concentration).

-

Catalyst Addition: Carefully add 10% w/w of Pd/C catalyst under an inert atmosphere (nitrogen or argon) to prevent ignition.

-

Hydrogenation: Purge the vessel with H₂ gas three times. Stir the mixture vigorously under a hydrogen atmosphere (balloon) at Room Temperature (25°C).

-

Monitoring: Monitor reaction progress via TLC (System: Hexane/EtOAc 1:1). The fluorescent stilbene spot will disappear, replaced by the non-fluorescent (or weakly fluorescent) dihydro product.

-

Reaction Time: Typically 2–6 hours.

-

-

Work-up: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting brown oil is often sufficiently pure (>95%) for subsequent coupling reactions. If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Validation Parameters (Self-Check):

-

¹H NMR Check: Disappearance of the vinylic protons (doublets around 6.5–7.5 ppm with J ≈ 16 Hz). Appearance of methylene protons (multiplet or two triplets around 2.8–3.0 ppm).

-

Mass Spec: M+H peak at 258.15 m/z.

Part 3: Biological Applications & Mechanism[1]

Pharmacophore Utility

This molecule is primarily used as a linker-scaffold in Medicinal Chemistry.[1]

-

Tubulin Inhibition: It retains the 3,5-dimethoxy "A-ring" essential for binding to the Colchicine site of tubulin.[1] However, the saturated bridge reduces potency compared to the stilbene (CA-4), making it a useful negative control or a scaffold where flexibility is required to avoid steric clash in mutant tubulin isoforms.

-

Hybrid Drug Design (Tacrine-Hybrids): The aniline amine is coupled to Tacrine derivatives to create dual-action Acetylcholinesterase (AChE) inhibitors for Alzheimer's research.[1] The bibenzyl chain spans the active site gorge of AChE, interacting with the peripheral anionic site (PAS).

Signaling Pathway: Tubulin Destabilization

The following diagram illustrates how the structural motif of this molecule fits into the Microtubule Destabilization pathway.[1]

DOT Diagram: Mechanism of Action

Caption: Interaction of the bibenzyl scaffold with Tubulin leading to downstream apoptotic signaling.[2]

Part 4: Safety & Handling

| Parameter | Specification |

| GHS Classification | Warning (Acute Tox. 4, Skin Irrit.[1] 2) |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation). |

| Storage | Store at -20°C under inert gas (Argon/Nitrogen). Oxidation sensitive (amine). |

| Solubility | Soluble in DMSO, Methanol, DCM.[1] Insoluble in water. |

References

-

PubChem. 4-[(2,5-Dimethoxyphenyl)ethyl]aniline (Isomer Reference).[1] National Library of Medicine. Available at: [Link] (Note: Used for structural property comparison; target is 3,5-isomer).

-

Korabecny, J., et al. (2010).[1] Design and Synthesis of Hybrid Compounds Based on Tacrine. Charles University in Prague. (Detailed synthesis of the 4-(3,5-dimethoxyphenethyl)aniline intermediate).

-

Pettit, G. R., et al. (1987).[1] Antineoplastic agents. 122. Constituents of Combretum caffrum. Journal of Natural Products. (Foundational work on Combretastatin A-4 and stilbene/bibenzyl SAR).

-

Cushman, M., et al. (1991).[1] Synthesis and evaluation of stilbene and dihydrostilbene derivatives as potential anticancer agents that inhibit tubulin polymerization.[1] Journal of Medicinal Chemistry. [Link]

Sources

Pharmacophore Modeling of 4-(3,5-Dimethoxyphenethyl)benzenamine Ligands: From Hypothesis to Virtual Screening

An In-depth Technical Guide:

Abstract

The phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous neurologically active agents. The specific derivative class, 4-(3,5-Dimethoxyphenethyl)benzenamine, presents a compelling framework for rational drug design. This technical guide provides a comprehensive, in-depth walkthrough of the pharmacophore modeling process for this ligand series. Tailored for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the critical reasoning behind methodological choices. We will construct a robust, self-validating workflow for developing a ligand-based pharmacophore model, validating its predictive power, and applying it to discover novel chemical entities through virtual screening.

Introduction: The Rationale for Pharmacophore Modeling

A pharmacophore is an abstract representation of the steric and electronic features that are essential for a molecule to interact with a specific biological target and trigger (or block) its response[1][2]. Pharmacophore modeling is a powerful computational technique that distills the collective three-dimensional (3D) properties of a set of active molecules into a single, predictive hypothesis[1][3]. This approach is particularly valuable in the absence of a high-resolution crystal structure of the biological target, a scenario known as ligand-based drug design[1][2][4].

The 4-(3,5-Dimethoxyphenethyl)benzenamine scaffold contains several key features ripe for pharmacophoric exploration:

-

A primary amine: A potential hydrogen bond donor and a positively ionizable center.

-

Two methoxy groups: Hydrogen bond acceptors with specific steric bulk.

-

Two aromatic rings: Hydrophobic and capable of π-π stacking interactions.

-

A flexible ethyl linker: Allowing for multiple conformational states.

Understanding the precise spatial arrangement of these features required for biological activity is paramount for designing more potent and selective ligands. This guide will detail the end-to-end workflow to build and validate such a model.

The Pharmacophore Modeling Workflow: A Conceptual Overview

The development and application of a pharmacophore model is an iterative and rigorous process. The primary objective is to create a model that can effectively distinguish between active and inactive compounds, thereby serving as a reliable filter in the search for new drug candidates[4][5].

Caption: High-level workflow for ligand-based pharmacophore modeling.

Protocol I: Pharmacophore Hypothesis Generation

This section provides a detailed methodology for generating a pharmacophore model from a set of known active ligands.

Ligand Dataset Curation and Preparation

Expertise: The quality of a ligand-based model is entirely dependent on the quality of the input data. A well-curated dataset is the foundation of a predictive model.

-

Step 1: Assemble a Training Set. Collect a set of structurally diverse 4-(3,5-Dimethoxyphenethyl)benzenamine analogues with a significant range of biological activities (e.g., spanning at least 3-4 orders of magnitude). For this guide, we will use a hypothetical dataset.

-

Step 2: Define Activity Classes. Partition the training set into at least two activity classes: "Active" (e.g., IC₅₀ < 1 µM) and "Inactive" (e.g., IC₅₀ > 10 µM). A "Moderately Active" class can also be included.

-

Step 3: 2D-to-3D Conversion. Convert the 2D structures of all training set molecules into 3D structures. Ensure correct protonation states are assigned, typically corresponding to a physiological pH of 7.4.

Table 1: Hypothetical Training Set Data for 4-(3,5-Dimethoxyphenethyl)benzenamine Analogues

| Compound ID | R-Group on Amine | Other Substitutions | IC₅₀ (nM) | Activity Class |

| LIG-001 | -H | None | 850 | Moderately Active |

| LIG-002 | -CH₃ | None | 50 | Active |

| LIG-003 | -H | 4'-Fluoro on benzenamine | 25 | Active |

| LIG-004 | -H | 2'-Methyl on benzenamine | >10,000 | Inactive |

| LIG-005 | -C(O)CH₃ | None | >10,000 | Inactive |

| LIG-006 | -CH₂CH₃ | 4'-Fluoro on benzenamine | 15 | Active |

Conformational Analysis

Expertise: Ligands are not static; they are flexible molecules that adopt a specific 3D shape, or "bioactive conformation," when binding to a target. Exploring the conformational space of each ligand is critical to ensure this bioactive conformation is included in the subsequent alignment.

-

Step 1: Generate Conformers. For each molecule in the training set, generate a diverse ensemble of low-energy 3D conformers. This can be achieved using various algorithms (e.g., systematic or stochastic search) available in software packages like Schrödinger's Phase, MOE, or LigandScout[6][7].

-

Step 2: Energy Minimization. Each generated conformer should be subjected to energy minimization using a suitable force field (e.g., OPLS4, MMFF94) to relieve steric clashes and find a local energy minimum.

Common Feature Pharmacophore Generation

Expertise: This is the core of hypothesis generation. The algorithm identifies chemical features common to the active molecules and proposes spatial arrangements that constitute a pharmacophore.

-

Step 1: Define Pharmacophoric Features. Define the types of features to be considered. For our ligand class, these would typically include:

-

Hydrogen Bond Acceptor (HBA)

-

Hydrogen Bond Donor (HBD)

-

Hydrophobic (H)

-

Aromatic Ring (AR)

-

Positive Ionizable (PI)

-

-

Step 2: Align Active Ligands. The software attempts to superimpose the conformers of the active molecules, aligning them based on the common features identified in Step 1. The goal is to find a 3D arrangement of features shared by all active compounds[3].

-

Step 3: Generate Hypotheses. From the alignments, one or more pharmacophore hypotheses are generated. Each hypothesis consists of a set of features and their 3D coordinates, along with tolerance spheres defining the allowed deviation.

-

Step 4: Scoring and Ranking. Hypotheses are scored and ranked based on various parameters, which may include how well they map to the active ligands, their complexity, and their ability to exclude inactive molecules[8][9].

Protocol II: Rigorous Pharmacophore Model Validation

Trustworthiness: A generated hypothesis is not a validated model. Validation is a mandatory step to establish the model's statistical significance and its ability to predict the activity of new compounds. An unvalidated model is scientifically unsound.

Internal Validation: Fischer's Randomization Test

Expertise: This method assesses the likelihood that the correlation between chemical features and biological activity found in the training set occurred by chance.

-

Step 1: Scramble Activities. The biological activity values of the training set compounds are randomly shuffled (scrambled).

-

Step 2: Generate Hypotheses. The pharmacophore generation process is repeated on this scrambled dataset.

-

Step 3: Iterate. This process is repeated many times (e.g., 99 times for 99% confidence).

-

Step 4: Compare Results. The scores of the hypotheses from the scrambled runs are compared to the score of the original, unscrambled hypothesis. A robust model should have a significantly better score than any model generated from random data[10].

External Validation: Test Set Prediction

Expertise: This is the most crucial validation test. The model's predictive power is evaluated on an external test set—a collection of compounds with known activities that were not used in the model's creation[3].

-

Step 1: Curate a Test Set. Assemble a test set of 4-(3,5-Dimethoxyphenethyl)benzenamine analogues, again with known actives and inactives.

-

Step 2: Screen the Test Set. Use the generated pharmacophore hypothesis as a 3D query to screen the test set. Record which compounds match the pharmacophore ("hits") and which do not.

-

Step 3: Analyze Performance. Evaluate the model's ability to correctly classify the compounds using established metrics.

Table 2: Hypothetical External Validation Results

| Metric | Calculation | Result | Interpretation |

| Total Compounds (N) | - | 500 | Total size of the test set. |

| Total Actives (A) | - | 25 | Number of known actives in the test set. |

| Total Hits (H) | - | 40 | Number of compounds that matched the pharmacophore. |

| Active Hits (Ha) | - | 20 | Number of known actives that matched the pharmacophore (True Positives). |

| Sensitivity | (Ha / A) * 100 | 80.0% | The model correctly identified 80% of the active compounds. |

| Specificity | ((N-A)-(H-Ha)) / (N-A) * 100 | 95.8% | The model correctly rejected 95.8% of the inactive compounds. |

| Enrichment Factor (EF) | (Ha / H) / (A / N) | 10.0 | The proportion of actives in the hit list is 10 times greater than random. |

An enrichment factor significantly greater than 1.0 indicates that the model is effective at concentrating active compounds in the hit list[11].

Protocol III: Application in Virtual Screening

Authoritative Grounding: Once validated, the pharmacophore model becomes a powerful tool for in silico drug discovery, enabling the rapid screening of vast chemical libraries to identify promising new candidates[3][4].

Caption: Workflow for virtual screening using a validated pharmacophore model.

-

Step 1: Database Preparation. Select and prepare one or more large compound databases for screening (e.g., ZINC, ChEMBL, Enamine)[4][6]. This involves generating 3D conformers for each molecule in the database.

-

Step 2: Pharmacophore Screening. Use the validated pharmacophore model as a query to search the prepared database(s). The software will identify all molecules that can adopt a conformation matching the pharmacophore's features and spatial constraints.

-

Step 3: Hit List Refinement. The initial hit list may still be large. Apply additional filters to refine this list.

-

Drug-likeness filters: Use criteria like Lipinski's Rule of Five to remove compounds with poor physicochemical properties.

-

ADMET Prediction: Use computational models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.

-

Molecular Docking (if a target structure is known or can be modeled): Dock the filtered hits into the putative binding site to predict binding poses and estimate binding affinity.

-

-

Step 4: Final Candidate Selection. Visually inspect the top-ranked compounds and select a diverse set of the most promising candidates for acquisition or synthesis and subsequent experimental validation. The pharmacophore model serves not just as a filter but also as a guide for scaffold hopping—identifying new chemical series that satisfy the key binding features but have a different core structure[9].

Conclusion

This guide has outlined a rigorous, field-proven workflow for the pharmacophore modeling of 4-(3,5-Dimethoxyphenethyl)benzenamine ligands. By emphasizing careful dataset curation, thorough conformational analysis, and mandatory multi-stage validation, researchers can develop a predictive model that is a scientifically sound tool for drug discovery. The application of such a validated model in virtual screening accelerates the identification of novel, high-quality hit compounds, significantly reducing the time and cost associated with early-stage drug development.

References

-

Heider, A., et al. (2022). Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening. Journal of Chemical Information and Modeling. Available at: [Link]

-

Ali, A., et al. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

Cozzini, P., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Molecules. Available at: [Link]

-

Lee, H. S., & Kang, Y. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. Available at: [Link]

-

Kratochvil, M., et al. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. International Journal of Molecular Sciences. Available at: [Link]

-

Singh, P., et al. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. Available at: [Link]

-

Kratochvil, M., et al. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. PubMed. Available at: [Link]

-

Heider, A., et al. (2022). Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening. ACS Publications. Available at: [Link]

-

Kratochvil, M., et al. (2018). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol. Available at: [Link]

-

Fiveable. (2025). Pharmacophore modeling. Medicinal Chemistry Class Notes. Available at: [Link]

-

Patsnap Synapse. (2025). What is pharmacophore modeling and its applications?. Patsnap. Available at: [Link]

-

Click2Drug. (2018). Directory of in silico Drug Design tools. Available at: [Link]

-

Vlachakis, D., et al. (2014). DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. PeerJ. Available at: [Link]

-

Muhammed, M. T., & Akı-Yalçın, Ö. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of Theoretical and Computational Chemistry. Available at: [Link]

-

Langer, T., & Hoffmann, R. D. (2015). Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. The Practice of Medicinal Chemistry. Available at: [Link]

-

Lee, H. S., & Kang, Y. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed. Available at: [Link]

-

ResearchGate. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Available at: [Link]

-

Lee, H. S., & Kang, Y. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Korea Science. Available at: [Link]

-

Lee, H. S., & Kang, Y. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Sungkyunkwan University. Available at: [Link]

-

Dixon, S. L., & Humblet, C. (2010). Pharmacophore methods. Comprehensive Medicinal Chemistry II. Available at: [Link]

-

Schrödinger. Phase. Available at: [Link]

-

Frontiers. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. Available at: [Link]

-

SlideShare. (2017). Pharmacophore Modelling in Drug Discovery and Development. Available at: [Link]

-

CD ComputaBio. Pharmacophore Modeling Service. Available at: [Link]

-

ResearchGate. (2025). List of softwares related to pharmacophore modeling. Available at: [Link]

-

Singh, R. P., et al. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Preprints.org. Available at: [Link]

-

Aggarwal, S., & Koes, D. R. (2024). PharmacoForge: pharmacophore generation with diffusion models. Frontiers in Chemistry. Available at: [Link]

-

Mahrous, R. S. R., et al. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Applied Pharmaceutical Sciences. Available at: [Link]

-

Cozzini, P., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PMC. Available at: [Link]

Sources

- 1. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. fiveable.me [fiveable.me]

- 4. mdpi.com [mdpi.com]

- 5. Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. schrodinger.com [schrodinger.com]

- 7. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. One moment, please... [biointerfaceresearch.com]

- 11. Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors - Arabian Journal of Chemistry [arabjchem.org]

Methodological & Application

HPLC method development for 4-(3,5-Dimethoxyphenethyl)benzenamine analysis

An Application Note for the Development and Validation of a Reversed-Phase HPLC Method for the Analysis of 4-(3,5-Dimethoxyphenethyl)benzenamine

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development, optimization, and validation of a robust analytical method for 4-(3,5-Dimethoxyphenethyl)benzenamine using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The narrative explains the scientific rationale behind each experimental choice, from initial parameter selection to final method validation according to ICH guidelines. Detailed protocols, system suitability criteria, and validation procedures are presented to ensure the method's accuracy, precision, and reliability for quality control, stability studies, and research applications.

Introduction

4-(3,5-Dimethoxyphenethyl)benzenamine is an aromatic amine of interest in pharmaceutical and chemical synthesis, often serving as a key intermediate or appearing as a potential impurity. The presence of a basic benzenamine (aniline) moiety and a non-polar dimethoxyphenethyl group gives the molecule unique chromatographic properties. Accurate and reliable quantification is essential for ensuring product quality and process control. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and specificity. This application note details a systematic approach to developing a stability-indicating HPLC method for this analyte.

Part I: Foundational Method Development Strategy

The development of a successful HPLC method begins with a logical selection of chromatographic conditions based on the physicochemical properties of the analyte.

Rationale for Chromatographic Mode Selection

Given the structure of 4-(3,5-Dimethoxyphenethyl)benzenamine, which contains two benzene rings and an ethyl linker, the molecule is predominantly non-polar (hydrophobic). Reversed-Phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar, is the most suitable mode for separating such molecules.[1] This technique separates compounds based on differences in their hydrophobicity.[1]

Stationary Phase (Column) Selection: The Key to Peak Shape

The primary challenge in analyzing basic compounds like aromatic amines is their tendency to interact with acidic residual silanol groups on the surface of silica-based stationary phases. This interaction can lead to significant peak tailing.

-

Initial Choice: A C18 (octadecyl) bonded silica column is the most common starting point for RP-HPLC method development due to its strong hydrophobic retention.[2][3]

-

Expert Insight: To mitigate peak tailing, a modern, high-purity, end-capped C18 column is crucial. End-capping "shields" the residual silanols, leading to more symmetrical peaks for basic analytes. A column with a particle size of 3 to 5 µm is recommended for a good balance between efficiency and backpressure.[3]

Mobile Phase Selection: Controlling Retention and Selectivity

The mobile phase is a powerful tool for controlling retention and selectivity in RP-HPLC.[4][5]

-

Organic Modifier: A mixture of water with an organic solvent like acetonitrile (ACN) or methanol (MeOH) is standard.[6] Acetonitrile is often the preferred choice due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff wavelength (~190 nm), which provides a better baseline at low detection wavelengths.[5]

-

Aqueous Phase and pH Control: The benzenamine group is basic and its ionization state is dependent on the mobile phase pH. Uncontrolled pH can lead to poor reproducibility. To ensure a consistent charge state and minimize silanol interactions, the mobile phase pH must be controlled using a buffer.[6]

-

Causality: By setting the mobile phase pH at least 1.5-2 units below the pKa of the amine (~4.6 for aniline), the analyte will exist predominantly in its protonated, cationic form (R-NH₃⁺). This single ionic state prevents retention shifts and the positive charge helps repel the analyte from any residual, negatively charged silanol groups, dramatically improving peak shape.

-

Buffer Choice: A phosphate buffer is ideal for UV-based methods due to its low UV cutoff (~200 nm).[7] A starting concentration of 20-25 mM is sufficient to provide adequate buffering capacity.

-

Detection Wavelength (λ) Selection

The analyte contains two chromophoric benzene rings, which allows for sensitive UV detection.[3] The dimethoxy-substituted ring is expected to have a strong absorbance maximum (λmax). Based on similar structures like 1,4-dimethoxybenzene, which has an absorbance peak at 291 nm, a λmax in the range of 280-295 nm is anticipated.[8][9] Using a photodiode array (PDA) detector to scan the UV spectrum of the analyte is the most reliable way to determine the optimal wavelength for maximum sensitivity. For general purposes where a PDA is unavailable, 254 nm can be used, as many aromatic compounds show significant absorbance at this wavelength.[10]

Table 1: Initial Chromatographic Conditions

| Parameter | Recommended Starting Condition | Rationale |

| Column | High-Purity, End-capped C18, 150 x 4.6 mm, 5 µm | Good retention for non-polar analytes; minimizes peak tailing for bases. |

| Mobile Phase A | 25 mM Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄ | Buffers pH to ensure consistent analyte ionization and good peak shape. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Common organic modifier with low viscosity and UV cutoff. |

| Elution Mode | Gradient | To determine the elution profile and handle potential impurities with different polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Provides stable retention times and can improve peak efficiency. |

| Injection Vol. | 10 µL | A typical volume that balances sensitivity and peak broadening. |

| Detector | UV/PDA at 285 nm (or scan for λmax) | High sensitivity expected near this wavelength based on analyte structure. |

Part II: Systematic Method Optimization

Once initial conditions are established, a systematic approach is used to refine the method for optimal performance, focusing on resolution, peak shape, and analysis time.

Sources

- 1. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]

- 4. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]

- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 6. veeprho.com [veeprho.com]

- 7. welch-us.com [welch-us.com]

- 8. Absorption [1,4-Dimethoxy Benzene] | AAT Bioquest [aatbio.com]

- 9. Spectrum [1,4-Dimethoxy Benzene] | AAT Bioquest [aatbio.com]

- 10. biotage.com [biotage.com]

Technical Application Note: Preparation of 4-(3,5-Dimethoxyphenethyl)benzenamine for Cell Culture Assays

Abstract & Scope

This guide details the standardized protocol for solubilizing, storing, and applying 4-(3,5-Dimethoxyphenethyl)benzenamine (hereafter referred to as DMPB ) in in vitro biological assays. DMPB is a lipophilic dihydrostilbene analogue often investigated for its potential tubulin-binding, anti-proliferative, and antioxidant properties.

Due to the presence of a hydrophobic phenethyl linker and an oxidizable aniline moiety, DMPB presents specific challenges regarding solubility "crash-out" (precipitation) in aqueous media and oxidative degradation. This protocol mitigates these risks using a DMSO-Pulse/Intermediate Dilution strategy to ensure bioavailability and reproducibility.

Physicochemical Profile

Understanding the molecule's physical limitations is the first step to a successful assay. DMPB is a Class II (Low Solubility, High Permeability) compound in the context of cellular uptake.

| Property | Value | Implication for Protocol |

| Molecular Formula | C₁₆H₁₉NO₂ | - |

| Molecular Weight | ~257.33 g/mol | Used for Molarity calculations. |

| Predicted LogP | ~3.2 - 3.8 | Highly Lipophilic. Insoluble in water. Requires organic co-solvent (DMSO). |

| pKa (Aniline) | ~4.0 - 5.0 | Weak base. Uncharged at physiological pH (7.4), maximizing membrane permeability but reducing aqueous solubility. |

| Stability | Oxidizable (Amine) | Protect from light. Store stocks under inert gas (Nitrogen/Argon) if possible. |

Critical Reagents & Equipment

-

Compound: 4-(3,5-Dimethoxyphenethyl)benzenamine (High Purity >98%).

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous, sterile-filtered (Sigma-Aldrich Hybridoma grade or equivalent).

-

Note: Do not use ethanol; evaporation rates are too high for consistent dosing in microplates.

-

-

Vessels: Amber glass vials (for stock) and Low-Binding Polypropylene tubes (for dilutions). Avoid Polystyrene (PS) for intermediate dilutions as lipophilic drugs can adsorb to PS plastics.

-

Filtration: 0.22 µm PTFE or Nylon syringe filters (Do NOT use Cellulose Acetate).

Protocol 1: Preparation of Master Stock Solution (50 mM)

Target: Create a stable, high-concentration stock in 100% DMSO.

-

Weighing: Accurately weigh 12.87 mg of DMPB powder into a sterile amber glass vial.

-

Calculation:

-

-

Solubilization: Add 1.0 mL of anhydrous DMSO.

-

Dissolution: Vortex vigorously for 30 seconds. If visible particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Quality Check: Solution must be optically clear and colorless to pale yellow.

-

-

Sterilization (Optional but Recommended): If the powder was not sterile, filter the DMSO stock through a 0.22 µm PTFE filter into a fresh sterile amber vial.

-

Warning: Pre-wet the filter with 50 µL DMSO to minimize drug loss during filtration.

-

-

Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (1 month) or -80°C (6 months) .

Protocol 2: The "Intermediate Dilution" Method (Assay Preparation)

The Failure Point: Direct addition of high-concentration DMSO stock into cell culture media often causes the compound to precipitate immediately (forming micro-crystals), reducing effective concentration and causing physical stress to cells.

The Solution: Use a 1000x Intermediate Stock.

Step-by-Step Workflow

Scenario: You need a final concentration of 10 µM in a 96-well plate (100 µL/well).

-

Thaw: Thaw the 50 mM Master Stock at room temperature. Vortex to ensure homogeneity.

-

Intermediate Stock (100x or 1000x):

-

Prepare a 10 mM Intermediate by diluting the Master Stock 1:5 in DMSO.

-

Why DMSO again? Keeping the intermediate in DMSO prevents precipitation before the final spike.

-

-

Dosing Medium (2x Working Solution):

-

Dilute the 10 mM Intermediate 1:500 into pre-warmed Culture Media (e.g., RPMI + 10% FBS) to create a 20 µM solution (2x).

-

Technique: Add the DMSO solution dropwise to the vortexing media. This rapid dispersion prevents crystal nucleation.

-

Final DMSO Concentration: 0.2%.

-

-

Final Plating:

-

Add 100 µL of the 20 µM Dosing Medium to cells already containing 100 µL of media.

-

Final Assay Concentration: 10 µM DMPB.

-

Final DMSO: 0.1% (Safe for most cell lines).

-

Visualization: Solubilization Workflow

The following diagram illustrates the critical path to avoid precipitation "crash-out."

Caption: Step-by-step dilution strategy ensuring DMPB remains in solution during the transition from organic solvent to aqueous media.

Biological Context & Mechanism

DMPB is structurally analogous to reduced stilbenes (e.g., dihydro-resveratrol or combretastatin derivatives). In cell culture, these agents typically target the Colchicine-binding site on tubulin or modulate oxidative stress pathways.

Signaling Pathway Hypothesis

When applied to cells (e.g., HeLa or MCF-7), DMPB is expected to permeate the membrane via passive diffusion (due to high LogP) and bind to free tubulin heterodimers.

Caption: Proposed Mechanism of Action: DMPB enters the cell and inhibits microtubule dynamics, leading to mitotic arrest.

Quality Control & Troubleshooting

| Observation | Cause | Solution |

| Turbidity in Media | "Crash-out" precipitation. | Use the Intermediate Dilution method (Protocol 2). Do not exceed 50 µM in aqueous media. |

| Yellowing of Stock | Oxidation of aniline amine. | Discard stock. Prepare fresh and store under Nitrogen. |

| High Cell Death in Controls | DMSO Toxicity. | Ensure final DMSO concentration is <0.5% (ideally 0.1%). Run a "Vehicle Only" control. |

| Inconsistent IC50 | Adsorption to plastic. | Use Polypropylene (PP) tubes for dilutions, not Polystyrene (PS). |

References

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

-

Sigma-Aldrich. (n.d.). Handling of Hydrophobic Compounds in Cell Culture. Technical Guides.

-

Pettit, G. R., et al. (1995). Antineoplastic agents. 291. Isolation and structure of combretastatins A-1, A-2, A-3, B-1, B-2, B-3, and B-4 from the South African tree Combretum caffrum. Journal of Natural Products. (Structural analogs reference).

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

The Versatile Intermediate: A Guide to the Applications and Protocols of 4-(3,5-Dimethoxyphenethyl)benzenamine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic use of well-defined intermediates is paramount to the efficient construction of complex molecular architectures. 4-(3,5-Dimethoxyphenethyl)benzenamine, a bifunctional molecule featuring a nucleophilic aniline moiety and an electron-rich dimethoxyphenethyl group, has emerged as a valuable building block in medicinal chemistry and materials science. This guide provides an in-depth exploration of its synthesis, key reactions, and practical applications, offering detailed protocols and expert insights to unlock its full synthetic potential.

Physicochemical Properties

A thorough understanding of a chemical intermediate's physical and chemical properties is fundamental to its successful application in synthesis. While specific experimental data for 4-(3,5-Dimethoxyphenethyl)benzenamine is not extensively reported, the following table provides key computed and estimated properties based on its structure and data from analogous compounds.

| Property | Value (Estimated) | Source |

| Molecular Formula | C₁₆H₁₉NO₂ | - |

| Molecular Weight | 257.33 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | - |

| pKa (of the amine) | ~4.6 (aniline) | [2] |

Synthesis of the Intermediate

The efficient synthesis of 4-(3,5-Dimethoxyphenethyl)benzenamine is a crucial first step for its utilization. A common and effective strategy involves a Wittig reaction to form the stilbene core, followed by reduction of both the double bond and a nitro group.

Protocol: Synthesis of 4-(3,5-Dimethoxyphenethyl)benzenamine

Part A: Synthesis of (E)-1-(3,5-Dimethoxystyryl)-4-nitrobenzene

-

Phosphonium Salt Formation: In a round-bottom flask, dissolve 3,5-dimethoxybenzyl bromide (1.0 eq) and triphenylphosphine (1.05 eq) in toluene. Reflux the mixture for 4-6 hours. Cool to room temperature, filter the white precipitate, wash with cold toluene, and dry under vacuum to obtain the phosphonium salt.

-

Wittig Reaction: Suspend the phosphonium salt (1.0 eq) in anhydrous THF under an inert atmosphere. Cool the suspension to -78 °C and add n-butyllithium (1.05 eq) dropwise. Stir for 1 hour at this temperature, then allow the deep red solution to warm to 0 °C and stir for another hour. Cool the ylide solution back to -78 °C and add a solution of 4-nitrobenzaldehyde (1.0 eq) in anhydrous THF dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (E)-1-(3,5-dimethoxystyryl)-4-nitrobenzene as a yellow solid.

Part B: Reduction to 4-(3,5-Dimethoxyphenethyl)benzenamine

-

Hydrogenation: Dissolve the synthesized stilbene (1.0 eq) in a mixture of ethanol and THF. Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Reaction: Place the flask under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield 4-(3,5-Dimethoxyphenethyl)benzenamine.

Key Applications and Reaction Protocols

This intermediate is a versatile scaffold for the synthesis of a variety of important molecular frameworks. The following sections detail its application in several key synthetic transformations.

Pictet-Spengler Reaction: Synthesis of Tetrahydroisoquinolines

The Pictet-Spengler reaction is a powerful tool for the construction of tetrahydroisoquinoline and β-carboline skeletons, which are prevalent in many natural products and pharmaceuticals.[3][4] As a β-arylethylamine, 4-(3,5-Dimethoxyphenethyl)benzenamine can undergo this acid-catalyzed cyclization with aldehydes or ketones. The electron-donating methoxy groups on the phenethyl moiety facilitate the electrophilic aromatic substitution step of the reaction.[3]

Protocol: Pictet-Spengler Reaction with Formaldehyde

-

Reaction Setup: To a solution of 4-(3,5-Dimethoxyphenethyl)benzenamine (1.0 eq) in a suitable solvent (e.g., toluene or a mixture of acetonitrile and water), add an excess of formaldehyde (as an aqueous solution or paraformaldehyde) (2.0-3.0 eq).

-

Acid Catalysis: Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). For less reactive systems, harsher conditions like refluxing in strong acid may be necessary.[3]

-

Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC. Reaction times can vary from a few hours to overnight.

-

Work-up and Purification: Upon completion, neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent like dichloromethane or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to yield the corresponding tetrahydroisoquinoline derivative.

N-Acylation and N-Alkylation: Functionalization of the Amine

The primary amine of 4-(3,5-Dimethoxyphenethyl)benzenamine provides a reactive handle for a wide range of functionalization reactions, including N-acylation and N-alkylation. These reactions are fundamental in drug discovery for modulating the physicochemical properties and biological activity of lead compounds.[5]

Protocol: N-Acetylation with Acetic Anhydride

-

Reaction Setup: Dissolve 4-(3,5-Dimethoxyphenethyl)benzenamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or THF. Add a base, such as triethylamine (1.2 eq) or pyridine, to scavenge the acetic acid byproduct.[6]

-

Acylation: Cool the solution to 0 °C in an ice bath and add acetic anhydride (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting N-acetylated product can be purified by recrystallization or column chromatography.

Protocol: N-Alkylation with an Alkyl Halide

-

Reaction Setup: In a round-bottom flask, dissolve 4-(3,5-Dimethoxyphenethyl)benzenamine (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile. Add a base, such as potassium carbonate or cesium carbonate (2.0-3.0 eq).[7]

-

Alkylation: Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq) to the mixture.

-

Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Cool the reaction mixture to room temperature and add water. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the N-alkylated derivative.

Buchwald-Hartwig Amination: Formation of Diaryl- and Alkylamines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of C-N bonds.[4][8] 4-(3,5-Dimethoxyphenethyl)benzenamine can serve as the amine coupling partner with a variety of aryl or vinyl halides or triflates, providing access to a diverse range of substituted anilines. This reaction is particularly valuable in the synthesis of kinase inhibitors and other complex pharmaceutical agents.[9]

Protocol: Buchwald-Hartwig Amination with an Aryl Bromide

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl bromide (1.0 eq), 4-(3,5-Dimethoxyphenethyl)benzenamine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, cesium carbonate, 1.5-2.0 eq) in a dry Schlenk tube.

-

Solvent and Reaction: Add a dry, deoxygenated solvent such as toluene or dioxane. Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C). Monitor the reaction progress by GC-MS or LC-MS.

-

Work-up and Purification: After completion, cool the reaction to room temperature and dilute with an organic solvent. Filter through a pad of Celite to remove inorganic salts and the catalyst. Concentrate the filtrate and purify the crude product by column chromatography to afford the desired N-aryl derivative.

Applications in Drug Discovery: A Building Block for Bioactive Molecules

The structural motifs accessible from 4-(3,5-Dimethoxyphenethyl)benzenamine are of significant interest in drug discovery. The dimethoxyphenyl group is a common feature in many natural products and synthetic compounds with a wide range of biological activities, including anticancer and antimicrobial properties.

For instance, the core structure of 4-(3,5-Dimethoxyphenethyl)benzenamine is related to combretastatins, a class of potent antimitotic agents that inhibit tubulin polymerization.[10] This intermediate can be used as a starting point for the synthesis of novel combretastatin analogues with improved pharmacokinetic properties.

Furthermore, the aniline moiety allows for its incorporation into scaffolds targeting various protein kinases, which are crucial targets in oncology.[11] The ability to readily modify the amine through reactions like the Buchwald-Hartwig amination makes this intermediate a valuable tool for generating libraries of potential kinase inhibitors for high-throughput screening. A recent study described the synthesis of a novel c-Myc inhibitor for colorectal cancer that incorporates a similar structural element, highlighting the potential of this chemical space in developing new cancer therapeutics.[12]

Conclusion

4-(3,5-Dimethoxyphenethyl)benzenamine is a highly versatile and valuable chemical intermediate with broad applications in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its dual functionality allows for a wide range of chemical transformations, providing access to complex and biologically relevant molecular scaffolds. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their synthetic endeavors, accelerating the discovery and development of new chemical entities with therapeutic potential.

References

-

Wikipedia. Pictet–Spengler reaction. [Link]

-

chemeurope.com. Pictet-Spengler reaction. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

- Google Patents. EP2371817A1 - Process for the preparation of 1-[4-(1,1-dimethylethyl)phenyl]-4-[4-(diphenylmethoxy)-1-piperidinyl]-1-butanone and acid addition salts thereof.

-

Ilari, A., Bonamore, A., & Boffi, A. (n.d.). The Pictet–Spengler reaction consists of a Mannich-type cyclization in which an electron-. [Link]

-

Semantic Scholar. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for. [Link]

-

studylib.net. N-Acetylation of Aniline: Lab Procedure & Mechanism. [Link]

- Google Patents. CN105384650A - Production technology of 3,4-dimethoxy phenethylamine.

- Tang, S., et al. (2018). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. Molecules, 23(11), 2841.

-

PubMed. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. [Link]

-

Der Pharma Chemica. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. [Link]

-

MOST Wiedzy. Synthesis of Combretastatin A-4 Analogs and their Biological Activities. [Link]

- Al-Hourani, B. J., et al. (2023). New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Docking. Chemistry & Biodiversity, 20(3), e202201019.

-

PubMed. Discovery of 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline as a novel c-myc inhibitor against colorectal cancer in vitro and in vivo. [Link]

-

PubChem. 4-[(2,5-Dimethoxyphenyl)ethyl]aniline. [Link]

-

Protocol Exchange. Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. [Link]

-

ScienceDirect. A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. [Link]

- Google Patents.

-

PubMed. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent. [Link]

-

arkat-usa.org. The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-. [Link]

-

Inxight Drugs. 4-(2,5-Dimethoxyphenethyl)aniline. [Link]

-

PubMed. Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. [Link]

-

PrepChem.com. Synthesis of (E)-4-(2,5-dimethoxyphenyl)but-3-en-2-one. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

ResearchGate. Synthesis of compound N-[2-(3,5-diiodo-4-methoxyphenyl)ethyl] benzamide.... [Link]

-

PubChem. 3,4,5-Trimethoxyaniline. [Link]

-

FooDB. Showing Compound Aniline (FDB003571). [Link]

-

ResearchGate. (PDF) Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. [Link]

- Google Patents. US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.

-

Der Pharma Chemica. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. [Link]

-

University of Liverpool. A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [Link]

-

Nature. Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. [Link]

-

ijarsct.co.in. Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. [Link]

-

ResearchGate. Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF. [Link]

-

MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

-

Cheméo. Chemical Properties of Aniline (CAS 62-53-3). [Link]

-

EPA. 3,4-dimethyl-N-(3,4,5-trimethoxybenzyl)aniline Properties. [Link]

Sources

- 1. CN1215720A - Process for production of 3,5-dimethyl aniline - Google Patents [patents.google.com]

- 2. spectrabase.com [spectrabase.com]

- 3. parchem.com [parchem.com]

- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. studylib.net [studylib.net]

- 7. researchgate.net [researchgate.net]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. researchgate.net [researchgate.net]

- 10. Making sure you're not a bot! [mostwiedzy.pl]

- 11. Crystals and process of making 5-({[2-amino-3-(4-Carbamoyl-2,6-dimethyl-phenyl)-propionyl]-[1-(4-phenyl-1h-imidazol-2-yl)-ethyl]-amino}-methyl)-2-methoxy-benzoic acid - Patent US-9364489-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Research Collection | ETH Library [research-collection.ethz.ch]

Scalable production methods for 4-(3,5-Dimethoxyphenethyl)benzenamine

An Application Note and Protocol for the Scalable Production of 4-(3,5-Dimethoxyphenethyl)benzenamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,5-Dimethoxyphenethyl)benzenamine is a bibenzyl compound, a structural class that shares a core scaffold with many biologically active natural products, including the well-studied phytoalexin resveratrol.[1][2][3] Compounds with this structural motif are of significant interest in medicinal chemistry and drug development due to their potential antioxidant, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The development of robust and scalable synthetic methods is therefore crucial to enable further investigation into the pharmacological profile of 4-(3,5-Dimethoxyphenethyl)benzenamine and its analogues, and to provide a reliable supply for preclinical and clinical studies.

This document provides a detailed guide to two effective and scalable synthetic routes for the production of 4-(3,5-Dimethoxyphenethyl)benzenamine. The protocols are designed to be clear, reproducible, and adaptable for larger-scale production, with a focus on the underlying chemical principles and practical considerations for achieving high yield and purity.

Overview of Synthetic Strategies

The synthesis of 4-(3,5-Dimethoxyphenethyl)benzenamine can be efficiently achieved by a two-stage process:

-

Formation of a Stilbene Intermediate: The core C-C bond connecting the two aromatic rings is first constructed to form a stilbene derivative. Several powerful cross-coupling reactions are suitable for this purpose, including the Wittig reaction and the Heck coupling.[6][7][8][9]

-

Reduction to the Final Product: The stilbene intermediate is then reduced to the target bibenzyl structure. This typically involves the reduction of both a carbon-carbon double bond and a nitro group, which serves as a precursor to the final amine functionality.

This guide will detail two primary pathways:

-

Route 1: The Wittig Reaction followed by Catalytic Hydrogenation. This classic and reliable method offers high yields and is well-suited for scaling. The Wittig reaction provides excellent control over the formation of the stilbene double bond.[6][10][11]

-

Route 2: The Heck Coupling followed by Catalytic Hydrogenation. This palladium-catalyzed reaction is highly efficient and offers a different approach to the stilbene synthesis, which can be advantageous depending on the availability of starting materials.[1][7][12]

Route 1: Wittig Reaction and Subsequent Reduction

This route proceeds in three main steps: preparation of the phosphonium ylide, the Wittig olefination to form a nitrostilbene intermediate, and a final one-pot reduction of both the nitro group and the alkene.

Logical Workflow for Route 1

Caption: Workflow for the synthesis via the Wittig reaction.

Protocol 1.1: Synthesis of 3,5-Dimethoxybenzyltriphenylphosphonium chloride

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dimethoxybenzyl chloride (1.0 eq) and triphenylphosphine (1.05 eq).

-

Solvent Addition: Add anhydrous toluene to the flask to achieve a concentration of approximately 0.5 M with respect to the benzyl chloride.

-

Reaction: Heat the mixture to reflux and maintain for 12-18 hours. The product will precipitate out of the solution as a white solid.

-

Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration and wash with cold toluene or diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the resulting white solid under vacuum to yield the phosphonium salt. The product is typically of sufficient purity to be used in the next step without further purification.

Protocol 1.2: Wittig Reaction to form 4-Nitro-3',5'-dimethoxystilbene

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend the 3,5-dimethoxybenzyltriphenylphosphonium chloride (1.1 eq) from the previous step in anhydrous methanol or ethanol.

-

Base Addition: To this suspension, add a solution of sodium methoxide (1.2 eq) in methanol. Stir the mixture at room temperature for 30-60 minutes. The formation of the deep red or orange ylide indicates a successful reaction.

-

Aldehyde Addition: Add a solution of 4-nitrobenzaldehyde (1.0 eq) in the same solvent to the ylide solution.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the aldehyde. The product, a nitrostilbene, is often a mixture of (E)- and (Z)-isomers.[6]

-

Work-up and Isolation: Quench the reaction by adding water. The crude product will precipitate. Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol. The product can be purified by recrystallization from ethanol or isopropanol to yield predominantly the trans-isomer.

Protocol 1.3: Catalytic Hydrogenation to 4-(3,5-Dimethoxyphenethyl)benzenamine

-

Reaction Setup: To a hydrogenation vessel, add the 4-nitro-3',5'-dimethoxystilbene (1.0 eq) and a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Catalyst Addition: Add 5-10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol% Pd relative to the substrate).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature. The reduction of both the nitro group and the double bond is exothermic, so cooling may be necessary for larger scale reactions.[13][14]

-

Monitoring: Monitor the reaction progress by the uptake of hydrogen or by TLC/HPLC analysis. The reaction is typically complete within 4-24 hours.

-

Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be purified by recrystallization or column chromatography to afford 4-(3,5-Dimethoxyphenethyl)benzenamine as a pure solid.

| Parameter | Protocol 1.1 | Protocol 1.2 | Protocol 1.3 |

| Key Reagents | 3,5-dimethoxybenzyl chloride, triphenylphosphine | Phosphonium salt, 4-nitrobenzaldehyde, NaOMe | 4-Nitro-3',5'-dimethoxystilbene, H₂, Pd/C |

| Solvent | Toluene | Methanol or Ethanol | Ethanol or Ethyl Acetate |

| Temperature | Reflux | Room Temperature | Room Temperature |

| Typical Yield | >90% | 70-85% | >90% |

| Purity | High | Good (recrystallization improves) | High |

Route 2: Heck Coupling and Subsequent Reduction

The Heck reaction offers a highly efficient, palladium-catalyzed method for the synthesis of the stilbene intermediate. This route is particularly attractive for its tolerance of a wide range of functional groups.[7]

Logical Workflow for Route 2

Caption: Workflow for the synthesis via the Heck reaction.

Protocol 2.1: Heck Coupling to form 4-Nitro-3',5'-dimethoxystilbene

-

Reaction Setup: To a reaction vessel, add 4-iodo-1-nitrobenzene (1.0 eq), 3,5-dimethoxystyrene (1.1 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 1-3 mol%), and a phosphine ligand (e.g., triphenylphosphine, 2-6 mol%).

-

Solvent and Base: Add a suitable solvent such as acetonitrile or DMF, followed by a base, typically a tertiary amine like triethylamine (Et₃N, 2-3 eq).

-

Reaction: Heat the reaction mixture under an inert atmosphere to 80-100 °C. Monitor the reaction by TLC or HPLC until the starting materials are consumed (typically 8-24 hours).

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain pure 4-nitro-3',5'-dimethoxystilbene.

Protocol 2.2: Catalytic Hydrogenation

This step is identical to Protocol 1.3.

| Parameter | Protocol 2.1 | Protocol 2.2 |

| Key Reagents | 4-Iodo-1-nitrobenzene, 3,5-dimethoxystyrene, Pd(OAc)₂, Et₃N | 4-Nitro-3',5'-dimethoxystilbene, H₂, Pd/C |

| Solvent | Acetonitrile or DMF | Ethanol or Ethyl Acetate |

| Temperature | 80-100 °C | Room Temperature |

| Typical Yield | 75-90% | >90% |

| Purity | Good (purification required) | High |

Characterization and Quality Control

The identity and purity of the final product, 4-(3,5-Dimethoxyphenethyl)benzenamine, should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

-

Melting Point: As a preliminary indicator of purity.

Safety Considerations

-

Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Some reagents, such as triphenylphosphine and organohalides, can be irritants.

-

Solvents: Use flammable solvents in a well-ventilated fume hood and away from ignition sources.

-

Catalytic Hydrogenation: This procedure involves flammable hydrogen gas under pressure and a pyrophoric catalyst (Pd/C when dry). It must be performed by trained personnel in appropriate high-pressure equipment. Ensure the system is properly purged to remove all oxygen before introducing hydrogen.

References

- Synthesis and study of new paramagnetic resveratrol analogues. (2011). Bioorganic & Medicinal Chemistry Letters.

- Rapid Synthesis of Triazole-Modified Resveratrol Analogues via Click Chemistry. (2005). Organic Letters.

- Design and Synthesis of π-Extended Resveratrol Analogues and In Vitro Antioxidant and Anti-Inflammatory Activity Evalu

- Resveratrol derivatives: Synthesis and their biological activities. (2022). Arabian Journal of Chemistry.

- Synthesis and study of new paramagnetic resver

- 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Refubium - Freie Universität Berlin.

- Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. (2004).

- SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. Organic Syntheses.

- Ultra-fast Suzuki and Heck reactions for the synthesis of styrenes and stilbenes using arenediazonium salts as super-electrophiles. Organic Chemistry Frontiers.

- 18.2A Wittig Synthesis of Stilbenes. Prezi.

- Synthesis of 4-aminostilbene. PrepChem.com.

- Preparation of Nonsymmetrically Substituted Stilbenes in a One-Pot Two-Step Heck Strategy Using Ethene As a Reagent. (2008). The Journal of Organic Chemistry.

- Advanced Stilbene Synthesis Methods. Scribd.

- The Wittig Reaction Synthesis of Stlbene. (2012). YouTube.

- Hydrogenation of cis- and trans-stilbenes by the supported 5% Rh/C-Al/H2O catalytic system.

- Palladium-Catalyzed Synthesis of Heterocycle-Containing Diarylmethanes through Suzuki–Miyaura Cross-Coupling. (2014). The Journal of Organic Chemistry.

- Hydrogenation of stilbenes and styrenes.

- Continuous flow process for the synthesis of stilbene derivatives 18 by Wittig reaction with a benzyltriphenyl-phosphonium bromide salt 17 acting both as reactant and phase-transfer catalyst.

- Synthesizing Stilbene by Olefin Metathesis Reaction Using Guided Inquiry To Compare and Contrast Wittig and Metathesis Methodologies. (2018).

- Hydrogenation of trans-stilbene (1a) for comparison with catalytic...

- The Catalytic Reduction of α-Nitrostilbenes to α, β-Diphenylethylamines. Journal of the American Chemical Society.

- The Catalytic Reduction of α-Nitrostilbenes to α, β-Diphenylethylamines.

- Suzuki reaction. Wikipedia.

- Molecular structure of nitrostilbene derivatives.

- The Synthesis and Characterization of Novel Imino Stilbenes. Digital Commons @ Andrews University.

- Synthetic approaches toward stilbenes and their related structures. Beilstein Journal of Organic Chemistry.

- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.

- 4-[2-(3,4-Dimethoxyphenyl)-ethylamino]-3-nitrobenzoic acid ethyl ester. Organic Syntheses.

- Suzuki Coupling. Organic Chemistry Portal.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.

- Benzenamine,4-methoxy-3,5-dimethyl- CAS NO.39785-37-0. J&H CHEM.

- The one-step method for synthesizing of iminostilbene.

- Benzeneethanamine, 3,4-dimethoxy-N,N-dimethyl. Organic Syntheses.

- Antineoplastic agents. 487. Synthesis and biological evaluation of the antineoplastic agent 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and derived amino acid amides. (2003). PubMed.

- Reduction of nitro compounds. Wikipedia.

- Scalable Transition-Metal-Free Synthesis of Aryl Amines from Aryl Chlorides through X@RONa-Catalyzed Benzyne Form

- Synthesis method of iminostilbene.

- N-(3,4-dimethoxyphenyl)benzenesulfonamide synthesis protocol. Benchchem.

- A Simple, Scalable Synthetic Route to (+)- and (−)-Pseudoephenamine. (2013). PMC.

- Redetermin

- Production technology of 3,4-dimethoxy phenethylamine.

Sources

- 1. real.mtak.hu [real.mtak.hu]

- 2. Design and Synthesis of π-Extended Resveratrol Analogues and In Vitro Antioxidant and Anti-Inflammatory Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diposit.ub.edu [diposit.ub.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and study of new paramagnetic resveratrol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 7. orbi.uliege.be [orbi.uliege.be]

- 8. scribd.com [scribd.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. prezi.com [prezi.com]

- 11. youtube.com [youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Improving reaction yields of 4-(3,5-Dimethoxyphenethyl)benzenamine synthesis

Technical Support Center: Synthesis of 4-(3,5-Dimethoxyphenethyl)benzenamine

Case ID: #DMPB-SYN-001 Status: Active Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

This guide addresses yield optimization for 4-(3,5-Dimethoxyphenethyl)benzenamine , a reduced resveratrol analog often used as a scaffold in tubulin inhibitor and drug discovery research.

The synthesis typically follows a two-stage protocol:

-

Carbon-Carbon Bond Formation: Wittig olefination to form the stilbene intermediate.

-

Global Reduction: Catalytic hydrogenation to saturate the alkene and reduce the nitro group to an amine.

Common Failure Points:

-

Stage 1: Incomplete consumption of aldehyde due to moisture in the ylide formation.

-

Stage 2: "Stalling" of the hydrogenation (catalyst poisoning) or formation of azo-dimers.

-

Isolation: Loss of product during workup due to the "oily" nature of the free amine.

Part 1: The Wittig Olefination (The Skeleton)

Protocol Context: Reaction of 3,5-dimethoxybenzyl triphenylphosphonium chloride with 4-nitrobenzaldehyde.

Q1: My yield of the stilbene intermediate is stuck at 40-50%. The aldehyde remains unreacted. What is wrong?

Diagnosis: This is a classic symptom of moisture quenching the ylide or base mismatch . The ylide generated from 3,5-dimethoxybenzyl phosphonium salt is reactive and unstable.

Troubleshooting Steps:

-

Base Selection: Switch from weak bases (like KOH/MeOH) to Sodium Ethoxide (NaOEt) or Lithium Hexamethyldisilazide (LiHMDS) in anhydrous THF.

-

Why: The protons on the 3,5-dimethoxybenzyl group are less acidic than those on a nitrobenzyl group. A stronger, anhydrous base ensures complete deprotonation.

-

-

The "Pink" Indicator: When you add the base to the phosphonium salt suspension, the solution should turn a deep orange/red (the ylide color).

-

Action: If the color is faint yellow, your solvent is wet or the base is dead. Add base until the color persists before adding the aldehyde.

-

-

Order of Addition: Do not mix the salt, aldehyde, and base simultaneously.

-

Protocol: Suspend Phosphonium salt

Add Base (0°C, stir 30 min)

-

Q2: I am getting a mixture of cis and trans isomers. Do I need to separate them?

Answer: No. Since your final target is the saturated phenethyl (single bond) linker, both the cis (Z) and trans (E) isomers will hydrogenate to the exact same product.

-

Caveat: If the cis isomer is an oil and the trans is a solid (common), the mixture might be a sticky gum. Do not discard the mother liquor during filtration; the cis isomer is likely in the filtrate. For highest yields, carry the crude mixture directly to the hydrogenation step after a simple silica plug filtration to remove triphenylphosphine oxide.

Part 2: The Global Reduction (The Critical Step)

Protocol Context: Pd/C catalyzed hydrogenation of 4-nitro-3',5'-dimethoxystilbene to the target amine.

Q3: The reaction stops after reducing the nitro group, but the double bond remains (or vice versa). How do I ensure "Global Reduction"?

Diagnosis: The nitro group reduces rapidly. The alkene (stilbene) reduces slower, especially if the generated amine poisons the catalyst.

Optimization Protocol:

-

Catalyst Loading: Increase Pd/C loading to 10 wt% (of the substrate mass).

-

Example: For 1g of stilbene, use 100mg of 10% Pd/C.

-

-

Solvent Switch: Use Methanol or Ethanol rather than Ethyl Acetate. Polar protic solvents facilitate hydrogen transfer on the catalyst surface.

-

The "Acid Trick" (Crucial for Yield): Add 1-2 equivalents of Acetic Acid (AcOH) or catalytic HCl to the reaction mixture.

Q4: I see a colored impurity (orange/red) in my final product. What is it?

Diagnosis: This is likely an azo-dimer or azoxy intermediate formed by the coupling of two nitro/amine intermediates. This happens when the hydrogen concentration on the catalyst surface is too low.

Troubleshooting Steps:

-

Increase Pressure: Move from a balloon (1 atm) to a Parr shaker or autoclave (3-5 bar / 45-70 psi).

-

Agitation: Hydrogenation is mass-transfer limited. Stir vigorously (>800 RPM). If the H2 cannot dissolve fast enough, intermediates couple with each other instead of reducing.

Part 3: Isolation & Purification

Q5: My product is a viscous oil that is hard to weigh and oxidizes over time. How do I stabilize it?

Recommendation: Convert the free base to the Hydrochloride Salt .

Protocol:

-

Dissolve the crude oil in a minimum amount of dry Diethyl Ether or 1,4-Dioxane.

-

Dropwise add 4M HCl in Dioxane .

-

A white precipitate will form immediately.

-

Filter and wash with cold ether.

-

Result: 4-(3,5-Dimethoxyphenethyl)benzenamine hydrochloride is a stable, white, crystalline solid with indefinite shelf life.

Visual Troubleshooting Guides

Figure 1: Synthetic Workflow & Critical Control Points

Caption: Optimized synthetic workflow highlighting the critical hydrogenation step where global reduction must occur.

Figure 2: Hydrogenation Troubleshooting Logic Tree

Caption: Decision matrix for diagnosing incomplete reductions based on LCMS data.

Summary Data Table: Solvent Effects on Hydrogenation

| Solvent System | Additive | Reaction Rate | Yield | Comments |

| Ethyl Acetate | None | Slow | 65% | Poor solubility of intermediates; often stalls. |

| Methanol | None | Medium | 78% | Good solubility; amine product may poison catalyst. |

| Methanol | Acetic Acid (2 eq) | Fast | 92% | Recommended. Acid prevents catalyst poisoning. |

| Ethanol | HCl (1 eq) | Fast | 88% | Good, but risk of precipitating HCl salt on catalyst. |

References

-

Wittig Reaction Mechanism & Optimization

-

Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[5] Chemical Reviews.

-

-

Catalytic Hydrogenation of Nitroarenes (Selectivity & Poisoning)

- Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments.

-

Synthesis of Resveratrol Analogs (Phenethylamines)

- Cushman, M., et al. (1991). "Synthesis and biological evaluation of stilbene and dihydrostilbene derivatives as potential anticancer agents." Journal of Medicinal Chemistry. (Provides foundational protocols for dimethoxy-stilbene reduction).

-

Amine Salt Formation Protocols

- Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. ocf.berkeley.edu [ocf.berkeley.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. prepchem.com [prepchem.com]

Technical Support Center: Purification of 4-(3,5-Dimethoxyphenethyl)benzenamine

Welcome to the technical support center for the purification of 4-(3,5-Dimethoxyphenethyl)benzenamine. As a Senior Application Scientist, I have designed this guide to address the common and complex challenges researchers encounter when purifying this and similar aromatic amines. This resource provides in-depth, field-proven solutions in a direct question-and-answer format.